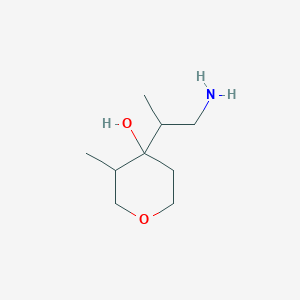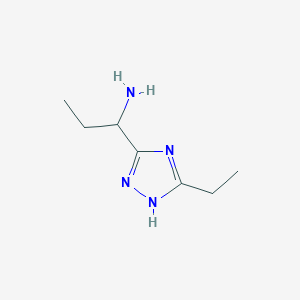
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol is an organic compound with a unique structure that includes an oxane ring substituted with an aminopropyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyloxan-4-one with 1-aminopropan-2-ol under acidic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methyloxan-4-one in a suitable solvent such as dichloromethane.
- Add 1-aminopropan-2-ol to the solution.
- Introduce an acid catalyst, such as hydrochloric acid, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxane ring can be reduced to form a more saturated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1-aminopropan-2-yl)-3-methyloxan-4-one.
Reduction: Formation of 4-(1-aminopropan-2-yl)-3-methyloxane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A similar compound with a fluorine substitution on the phenol ring.
1-Aminopropan-2-ol: A simpler compound with a similar aminopropyl group but lacking the oxane ring.
Uniqueness
4-(1-Aminopropan-2-yl)-3-methyloxan-4-ol is unique due to its combination of an oxane ring and an aminopropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
4-(1-aminopropan-2-yl)-3-methyloxan-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(5-10)9(11)3-4-12-6-8(9)2/h7-8,11H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
MBLGUDSPGDETAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCCC1(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)


![2-[(2-Aminoethyl)sulfanyl]-1-cyclopropylethan-1-one](/img/structure/B13191591.png)


![2,2-Dimethyl-3-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13191603.png)
